N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a combination of fluorophenyl, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperidine and pyridine derivatives, followed by sulfonylation and subsequent coupling with the fluorophenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
- N-[(2-chlorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
- N-[(2-bromophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide
Uniqueness
N-[(2-fluorophenyl)methyl]-1-[3-(piperidine-1-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O3S/c24-20-8-3-2-7-19(20)17-26-23(29)18-10-15-27(16-11-18)22-21(9-6-12-25-22)32(30,31)28-13-4-1-5-14-28/h2-3,6-9,12,18H,1,4-5,10-11,13-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRXXEXQKPLHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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